

A Technical Guide to the Photophysical Characteristics of IR-797 Chloride

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Compound of Interest

Compound Name: IR-797 chloride

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This document provides an in-depth overview of the core photophysical characteristics of **IR-797 chloride**, a near-infrared (NIR) heptamethine cyanine dye. Due to its strong absorption and emission in the NIR window (700-900 nm), where biological tissues have minimal absorbance and autofluorescence, **IR-797 chloride** is a valuable tool in various biomedical applications, including in vivo imaging, photodynamic therapy (PDT), and nanoparticle-based drug delivery systems.

Core Photophysical & Chemical Properties

IR-797 chloride is recognized for its robust light-absorbing capabilities in the NIR spectrum.[1] As a heptamethine cyanine dye, its photophysical properties are influenced by the solvent environment, a phenomenon known as solvatochromism.[2] While comprehensive data across a wide range of solvents is not extensively documented in publicly available literature, the key characteristics are summarized below.

Table 1: Chemical Identity of **IR-797 Chloride**

Property	Value	Citations
Chemical Name	2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-1,3,3-trimethyl-3H-indolium chloride	[3]
Synonym	IR-797	-
CAS Number	110992-55-7	[1][3][4]
Molecular Formula	C ₃₁ H ₃₄ Cl ₂ N ₂	[1][3][4]
Molecular Weight	505.52 g/mol	[3][5]

Table 2: Summary of Photophysical Properties of **IR-797 Chloride**

Parameter	Methanol (MeOH)	Dichloromethane (DCM)	Water	Ethanol (EtOH)	Notes	Citations
Absorption Max (λ_{max})	~797 nm	Data not available	Data not available	Data not available	Generally reported in the 780-800 nm range.[2] Some sources report maxima near 700 nm.[1][5]	[2]
Emission Max (λ_{em})	Data not available	Data not available	Data not available	Data not available	Typically red-shifted from the absorption maximum (Stokes shift).[2]	[2]
Molar Extinction Coefficient (ϵ)	Data not available	Data not available	Data not available	Data not available	Heptamethine cyanines typically have high ϵ values, often $>1 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$. [2]	[2]
Fluorescence Quantum Yield (Φ_f)	Data not available	Data not available	Data not available	Data not available	-	-

Fluorescence Lifetime (τ)

Data not available

Data not available

Data not available

Data not available

-

-

Experimental Protocols

The following sections detail standardized protocols for characterizing the photophysical properties of **IR-797 chloride**.

Measurement of Absorption Spectrum and Molar Extinction Coefficient

This protocol determines the wavelength of maximum absorbance (λ_{max}) and the molar extinction coefficient (ϵ) using the Beer-Lambert law.

- **Preparation of Stock Solution:** Accurately weigh a small amount of **IR-797 chloride** and dissolve it in a known volume of spectroscopic grade solvent (e.g., methanol) to create a concentrated stock solution (e.g., 1 mM).
- **Preparation of Dilutions:** Prepare a series of dilutions from the stock solution in the same solvent. Aim for a concentration range that yields absorbance values between 0.1 and 1.0, which is the optimal range for most spectrophotometers.
- **Spectrophotometer Setup:** Use a dual-beam UV-Vis-NIR spectrophotometer. Use a cuvette filled with the pure solvent as the blank to calibrate the instrument to 100% transmittance (zero absorbance).^[6]
- **Data Acquisition:** Measure the absorbance spectrum of each dilution from approximately 600 nm to 900 nm. Record the absorbance value at the λ_{max} for each concentration.
- **Data Analysis:**
 - Plot the absorbance at λ_{max} against the concentration of the dilutions.
 - Perform a linear regression on the data points. The slope of the line is the molar extinction coefficient (ϵ) in $\text{M}^{-1}\text{cm}^{-1}$, assuming a path length of 1 cm. The R^2 value should be >0.99 .

for an accurate measurement.

Measurement of Fluorescence Emission Spectrum

This protocol determines the wavelength of maximum fluorescence emission (λ_{em}).

- **Sample Preparation:** Prepare a dilute solution of **IR-797 chloride** in the desired solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.^[7]
- **Fluorometer Setup:** Use a fluorescence spectrometer equipped with an appropriate detector for the NIR region.
- **Data Acquisition:**
 - Set the excitation wavelength to the absorption maximum (λ_{max}) determined in the previous protocol (e.g., ~797 nm).
 - Scan the emission spectrum over a range that covers the expected fluorescence (e.g., 800 nm to 950 nm).
 - Record the emission spectrum. The peak of this spectrum is the λ_{em} .
 - It is crucial to use a corrected instrument that accounts for the spectral sensitivity of the detector.^[7]

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φ_f) is determined by comparing the fluorescence intensity of **IR-797 chloride** to that of a well-characterized standard with a known quantum yield in the same spectral region.

- **Standard Selection:** Choose a suitable NIR dye standard with a known quantum yield, such as IR-125 ($\Phi_f = 0.132$ in ethanol).^{[7][8][9]}
- **Sample Preparation:**

- Prepare a series of solutions of both the **IR-797 chloride** sample and the standard dye in the same solvent.
- Adjust the concentrations so that the absorbance values at the excitation wavelength are within the 0.01-0.05 range to minimize reabsorption effects.^[10]
- Data Acquisition:
 - Measure the absorbance of each solution at the chosen excitation wavelength.
 - Measure the corrected fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.
- Calculation: The quantum yield of the sample (Φ_{sample}) is calculated using the following equation:

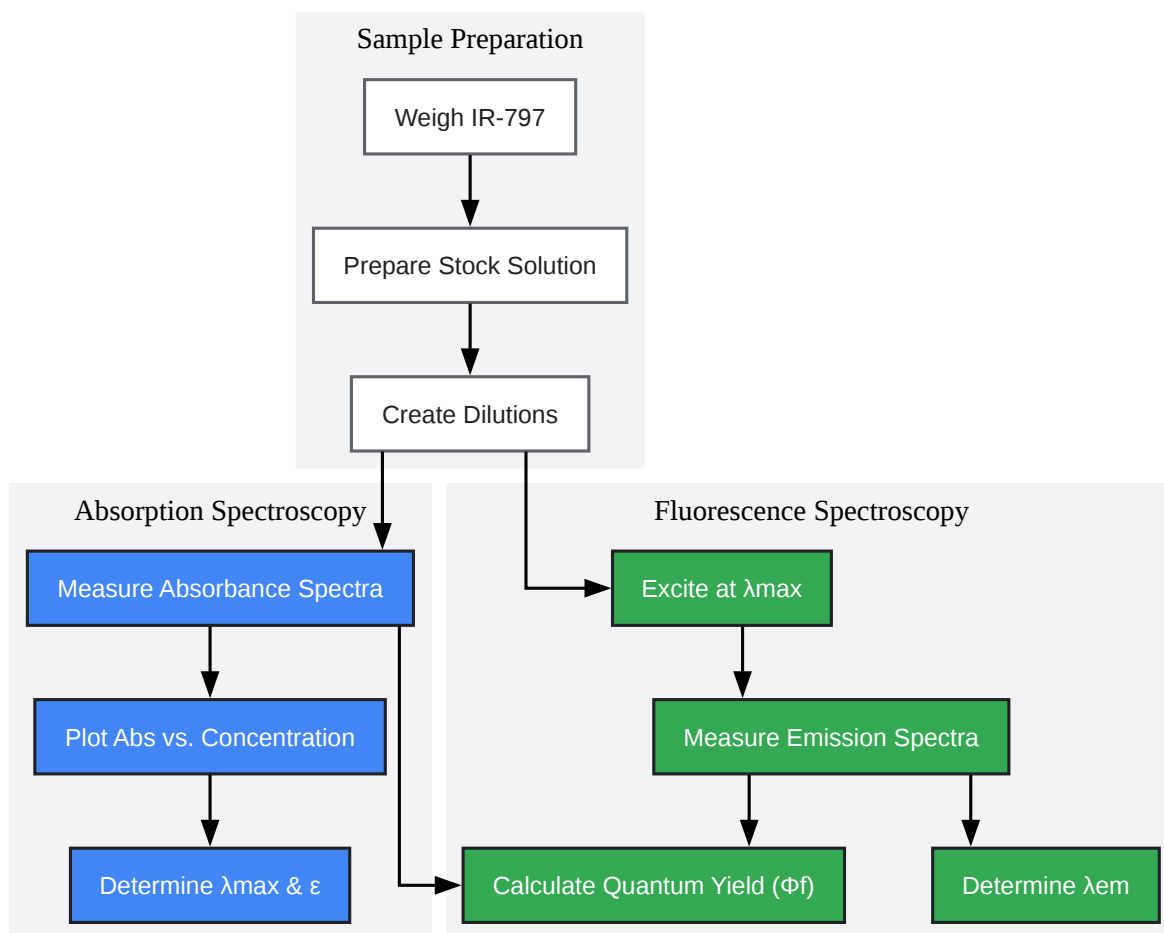
$$\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{std}}^2)$$

Where:

- Φ is the quantum yield.
- I is the integrated fluorescence intensity.
- A is the absorbance at the excitation wavelength.
- n is the refractive index of the solvent.
- std refers to the standard and sample refers to **IR-797 chloride**.

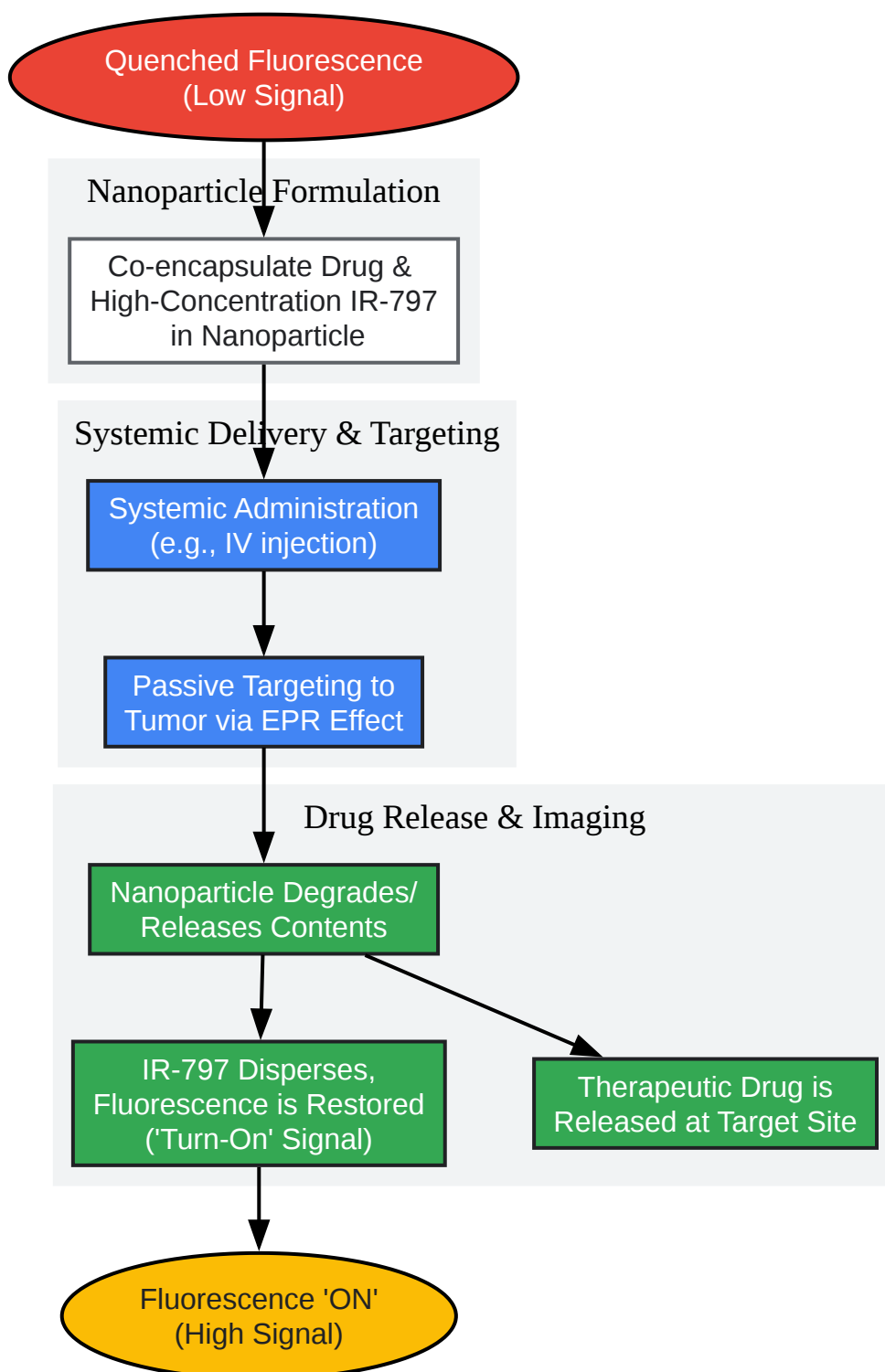
Visualized Workflows and Mechanisms

The following diagrams illustrate common experimental workflows and therapeutic mechanisms involving **IR-797 chloride**.



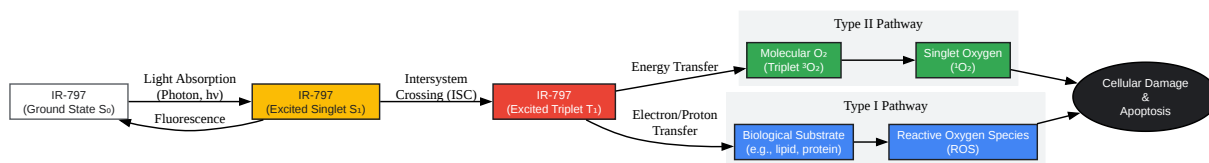
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Caption: Workflow for Photophysical Characterization.



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Caption: Nanoparticle Drug Delivery & Imaging Workflow.



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Caption: Mechanism of Photodynamic Therapy (PDT).

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